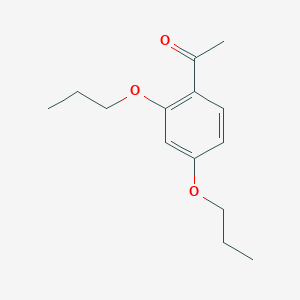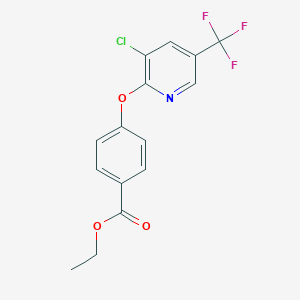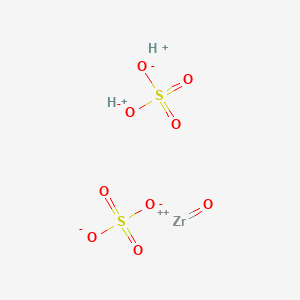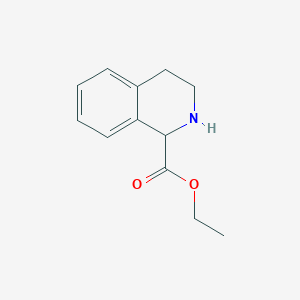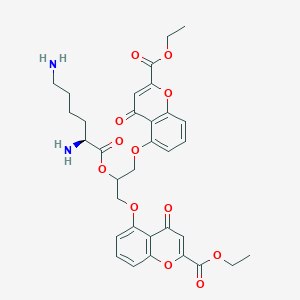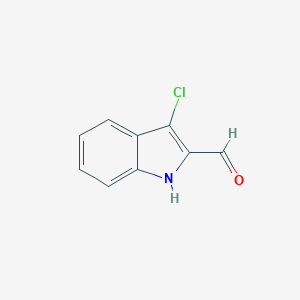
3-Chloro-1H-indole-2-carbaldehyde
Overview
Description
3-Chloro-1H-indole-2-carbaldehyde is an organic compound belonging to the indole family, characterized by the presence of a chloro group attached to the indole ring. Indole derivatives are of significant interest due to their widespread applications in medicinal chemistry, material science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of indole derivatives, including 3-Chloro-1H-indole-2-carbaldehyde, can be achieved through various catalytic and non-catalytic methods. Notably, gold-catalyzed cycloisomerizations have been reported to efficiently produce 1H-indole-2-carbaldehydes (Prasath Kothandaraman et al., 2011). Another approach involves the reaction of 2-chloroindole-3-carbaldehyde with epibromohydrin, leading to the formation of various indole skeletons through tandem processes (K. F. Suzdalev et al., 2011).
Molecular Structure Analysis
The molecular structure of 3-Chloro-1H-indole-2-carbaldehyde is characterized by a chloro group at the third position and a formyl group at the second position on the indole ring. This configuration influences its reactivity and the types of chemical reactions it can undergo. The structure has been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction in related compounds (Natalia I. Vikrischuk et al., 2016).
Chemical Reactions and Properties
Indole derivatives, including 3-Chloro-1H-indole-2-carbaldehyde, undergo a range of chemical reactions. These reactions can lead to the formation of complex heterocyclic structures, demonstrating the compound's versatility as a synthetic intermediate. For example, reactions with epihalogenohydrins can result in the formation of oxazolo[3,2-a]indole skeletons, showcasing the compound's reactivity towards cyclization and nucleophilic substitution reactions (K. F. Suzdalev et al., 2011).
Scientific Research Applications
-
Pharmaceutical Intermediates
-
Multicomponent Reactions (MCRs)
- Field : Organic Chemistry
- Application : “3-Chloro-1H-indole-2-carbaldehyde” and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They have been used in multicomponent reactions (MCRs), which are a type of chemical reaction where three or more substances combine to form a product .
- Method : MCRs are generally high-yielding, operationally friendly, time- and cost-effective . The specific methods of application or experimental procedures would depend on the particular MCR being performed.
- Results : This review highlights the recent applications of “3-Chloro-1H-indole-2-carbaldehyde” in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .
-
Synthesis of Indole Phytoalexin Cyclobrassinon
- Field : Organic Chemistry
- Application : “3-Chloro-1H-indole-2-carbaldehyde” is used in the synthesis of indole phytoalexin cyclobrassinon .
- Results : The outcomes of using “3-Chloro-1H-indole-2-carbaldehyde” in the synthesis of indole phytoalexin cyclobrassinon would be determined through various analytical techniques such as NMR, IR, and mass spectrometry .
-
Synthesis of Erucalexin
- Field : Organic Chemistry
- Application : “3-Chloro-1H-indole-2-carbaldehyde” is also used in the unprecedented chemical structure and biomimetic synthesis of erucalexin, a phytoalexin from the wild crucifer Erucastrum gallicum .
- Results : The outcomes of using “3-Chloro-1H-indole-2-carbaldehyde” in the synthesis of erucalexin would be determined through various analytical techniques such as NMR, IR, and mass spectrometry .
-
Synthesis of N-Cyclohexylthiosemicarbazone Derivative
- Field : Organic Chemistry
- Application : “3-Chloro-1H-indole-2-carbaldehyde” is used in the synthesis of its N-cyclohexylthiosemicarbazone derivative .
- Results : The outcomes of using “3-Chloro-1H-indole-2-carbaldehyde” in the synthesis of its N-cyclohexylthiosemicarbazone derivative would be determined through various analytical techniques such as NMR, IR, and mass spectrometry .
-
Inhibitors of the Dengue Virus Protease
- Field : Medicinal Chemistry
- Application : “3-Chloro-1H-indole-2-carbaldehyde” is used in the synthesis of inhibitors of the Dengue virus protease with antiviral activity in cell-culture .
- Results : The outcomes of using “3-Chloro-1H-indole-2-carbaldehyde” in the synthesis of inhibitors of the Dengue virus protease would be determined through various analytical techniques such as NMR, IR, and mass spectrometry, and through biological assays to determine their antiviral activity .
-
Analgesic Agents
- Field : Medicinal Chemistry
- Application : “3-Chloro-1H-indole-2-carbaldehyde” is used in the synthesis of analgesic agents .
- Results : The outcomes of using “3-Chloro-1H-indole-2-carbaldehyde” in the synthesis of analgesic agents would be determined through various analytical techniques such as NMR, IR, and mass spectrometry, and through biological assays to determine their analgesic activity .
-
Hypoglycemic Agents
- Field : Medicinal Chemistry
- Application : “3-Chloro-1H-indole-2-carbaldehyde” is used in the synthesis of hypoglycemic agents .
- Results : The outcomes of using “3-Chloro-1H-indole-2-carbaldehyde” in the synthesis of hypoglycemic agents would be determined through various analytical techniques such as NMR, IR, and mass spectrometry, and through biological assays to determine their hypoglycemic activity .
-
Tryptophan Dioxygenase Inhibitors
- Field : Medicinal Chemistry
- Application : “3-Chloro-1H-indole-2-carbaldehyde” is used in the synthesis of tryptophan dioxygenase inhibitors .
- Results : The outcomes of using “3-Chloro-1H-indole-2-carbaldehyde” in the synthesis of tryptophan dioxygenase inhibitors would be determined through various analytical techniques such as NMR, IR, and mass spectrometry, and through biological assays to determine their inhibitory activity .
-
Pyridyl-ethenyl-indoles as Potential Anticancer Immunomodulators
- Field : Medicinal Chemistry
- Application : “3-Chloro-1H-indole-2-carbaldehyde” is used in the synthesis of pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
- Results : The outcomes of using “3-Chloro-1H-indole-2-carbaldehyde” in the synthesis of pyridyl-ethenyl-indoles would be determined through various analytical techniques such as NMR, IR, and mass spectrometry, and through biological assays to determine their anticancer and immunomodulatory activity .
Future Directions
properties
IUPAC Name |
3-chloro-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPBJLYJOIUBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354661 | |
| Record name | 3-Chloro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1H-indole-2-carbaldehyde | |
CAS RN |
110912-15-7 | |
| Record name | 3-Chloro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



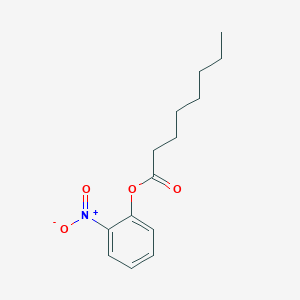

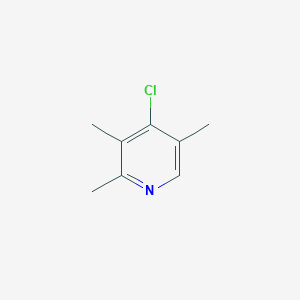
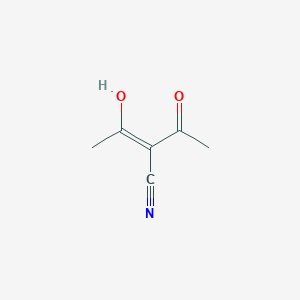
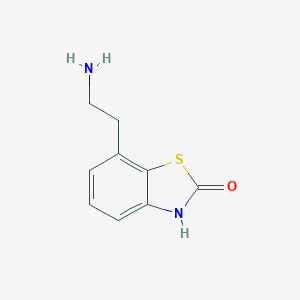
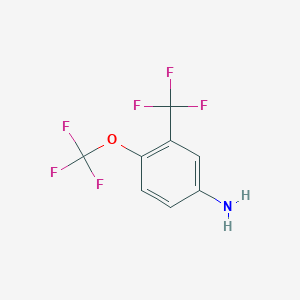
![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)
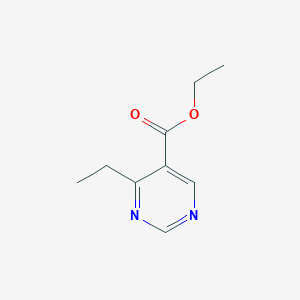
![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)
